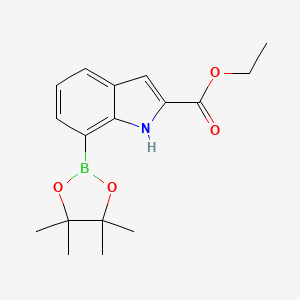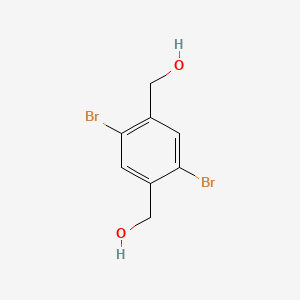
(2,5-Dibromo-1,4-phenylene)dimethanol
Übersicht
Beschreibung
“(2,5-Dibromo-1,4-phenylene)dimethanol” is a chemical compound with the molecular formula C8H8Br2O2 . It is a derivative of phenol, with two bromine atoms and two methanol groups attached to the phenylene group .
Molecular Structure Analysis
The molecular structure of “(2,5-Dibromo-1,4-phenylene)dimethanol” consists of a phenylene group (a benzene ring) with two bromine atoms and two methanol groups attached to it . The exact positions of these groups can be determined by the numbering in the name of the compound.
Wissenschaftliche Forschungsanwendungen
Chiral Polyurethane Synthesis
A study explored the reaction of (R)-1,1'-Bi(2-naphthol) with 1,4-phenylene diisocyanate, leading to a mixture of linear polyurethane and cyclic compounds. The polymer was proposed to possess a π-stacked, 2/1-helical conformation, stable within a temperature range of 0-60 °C. This research demonstrates the application of related compounds in synthesizing chiral polyurethane with potential applications in materials science (P. Gudeangadi et al., 2015).
Synthesis and Characterization of Poly(p-phenylene)-graft-Poly(ε-caprolactone) Copolymers
Another study utilized 2,5-Dibromo-1,4-(dihydroxymethyl)benzene as an initiator in ring-opening polymerization of ε-caprolactone to create poly(p-phenylene)-graft-poly(ε-caprolactone) copolymers. These polymers, characterized by solubility in common organic solvents, showcase the diverse potential of dibromo compounds in polymer chemistry for creating materials with specific solubility and thermal properties (S. Yurteri et al., 2004).
Metal Organic Framework (MOF) Synthesis
Research on 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) as a building block for coordination frameworks with lanthanides under hydrothermal conditions shows the broader applicability of phenylene derivatives in constructing MOFs. This work expands on the potential use of related compounds in designing materials with specific coordination networks and applications in catalysis, gas storage, and separation processes (Monika Plabst & T. Bein, 2009).
Development of Thermoplastic Polyurethanes
A study on the synthesis of thermoplastic polyurethanes using undecylenic acid-derived telechelic diols with 1,4-butanediol and 4,4'-methylenebis(phenylisocyanate) as a hard segment highlights the versatility of phenylene derivatives in creating materials with tailored physical and mechanical properties for potential biomedical applications (Cristina Lluch et al., 2013).
Eigenschaften
IUPAC Name |
[2,5-dibromo-4-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNZHGZKERXBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)CO)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591751 | |
| Record name | (2,5-Dibromo-1,4-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dibromo-1,4-phenylene)dimethanol | |
CAS RN |
395059-21-9 | |
| Record name | (2,5-Dibromo-1,4-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



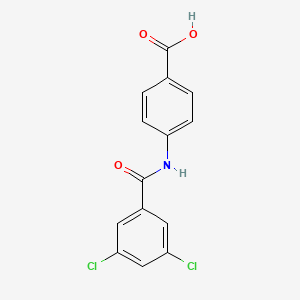
![5-[3-(Trifluoromethyl)phenyl]nicotinic acid](/img/structure/B1602633.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1602636.png)
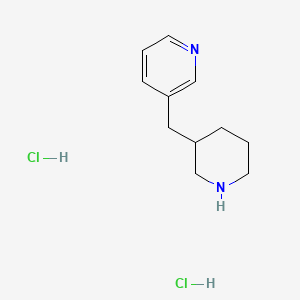
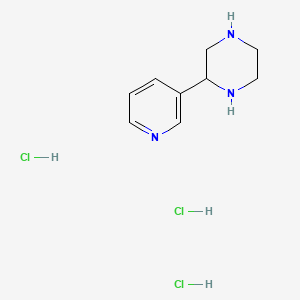
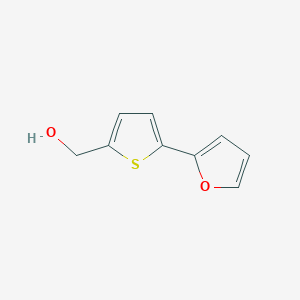


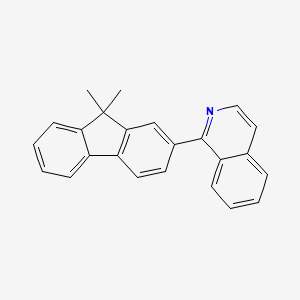
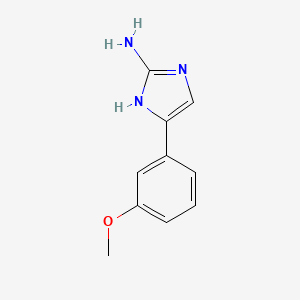
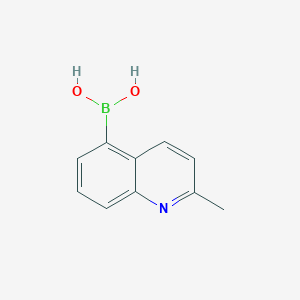
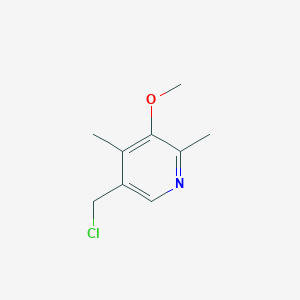
![3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1602653.png)
